Superior Binding Affinity of 2'-GMP to Ribonuclease T1 Compared to 3'-GMP and 5'-GMP
In a gel filtration study of ribonuclease T1 interaction with substrate analogs, 2'-GMP exhibited the highest apparent binding strength among all tested compounds. The rank order of binding was explicitly determined as 2'-GMP > 3'-GMP > 3',5'-GDP > 5'-GMP [1]. This direct head-to-head comparison demonstrates that 2'-GMP is the preferred ligand for RNase T1 among the guanosine monophosphate positional isomers.
| Evidence Dimension | Apparent binding strength to ribonuclease T1 |
|---|---|
| Target Compound Data | Highest binding strength among all tested substrate analogs (2'-GMP) |
| Comparator Or Baseline | 3'-GMP (second highest), 5'-GMP (lower than 3',5'-GDP), guanosine, other nucleosides |
| Quantified Difference | Rank order: 2'-GMP > 3'-GMP > 3',5'-GDP > 5'-GMP |
| Conditions | Gel filtration method; pH 5.5; 25°C; RNase T1 enzyme |
Why This Matters
For assays requiring specific and high-affinity RNase T1 binding, 2'-GMP provides superior performance compared to its positional isomers, directly impacting experimental sensitivity and reproducibility.
- [1] Takahashi, K. The structure and function of ribonuclease T1. XVIII. Gel filtration studies on the interaction of ribonuclease T1 with substrate analogs. Journal of Biochemistry, 1972, 72(6), 1469-1481. DOI: 10.1093/oxfordjournals.jbchem.a130039 View Source
